Cas no 1432680-44-8 (3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride)

3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
- 3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride
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- インチ: 1S/C11H10N2O2.ClH/c14-11(15)9-8-3-1-2-6-13(8)10(12-9)7-4-5-7;/h1-3,6-7H,4-5H2,(H,14,15);1H
- InChIKey: PPSFHESLFCGQNF-UHFFFAOYSA-N
- ほほえんだ: C(C1=C2C=CC=CN2C(C2CC2)=N1)(=O)O.Cl
3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B425200-100mg |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride |
1432680-44-8 | 100mg |
$ 295.00 | 2022-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00982328-1g |
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride |
1432680-44-8 | 95% | 1g |
¥3717.0 | 2024-04-18 | |
Enamine | EN300-125593-0.5g |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride |
1432680-44-8 | 0.5g |
$579.0 | 2023-02-15 | ||
Enamine | EN300-125593-250mg |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride |
1432680-44-8 | 250mg |
$367.0 | 2023-10-02 | ||
Enamine | EN300-125593-5000mg |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride |
1432680-44-8 | 5000mg |
$2152.0 | 2023-10-02 | ||
1PlusChem | 1P01A4XE-2.5g |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride |
1432680-44-8 | 95% | 2.5g |
$1859.00 | 2024-06-20 | |
1PlusChem | 1P01A4XE-10g |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride |
1432680-44-8 | 95% | 10g |
$4006.00 | 2023-12-21 | |
1PlusChem | 1P01A4XE-250mg |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride |
1432680-44-8 | 95% | 250mg |
$510.00 | 2025-03-04 | |
1PlusChem | 1P01A4XE-500mg |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride |
1432680-44-8 | 95% | 500mg |
$772.00 | 2025-03-04 | |
A2B Chem LLC | AV51762-500mg |
3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride |
1432680-44-8 | 95% | 500mg |
$645.00 | 2024-04-20 |
3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochlorideに関する追加情報
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic Acid Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1432680-44-8, commonly referred to as 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and structural versatility. The molecule's structure incorporates a cyclopropane ring fused to an imidazo[1,5-a]pyridine core, along with a carboxylic acid group that can be converted into various salt forms, such as the hydrochloride salt in this case.
Imidazopyridines are heterocyclic compounds that combine the structural features of imidazole and pyridine rings. This combination results in a highly conjugated system, which contributes to the compound's stability and reactivity. The presence of the cyclopropane ring in 3-cyclopropylimidazo[1,5-a]pyridine introduces additional strain and rigidity to the molecule, potentially enhancing its interactions with biological targets. Recent studies have highlighted the importance of such structural modifications in modulating pharmacokinetic properties and bioavailability.
The synthesis of 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves a multi-step process that typically includes cyclization reactions and functional group transformations. Researchers have explored various methodologies to optimize the yield and purity of this compound, often employing catalytic systems or microwave-assisted synthesis techniques. These advancements have not only improved the synthetic routes but also facilitated large-scale production for preclinical studies.
From a pharmacological perspective, imidazopyridines have been extensively studied for their potential as kinase inhibitors, receptor modulators, and anti-inflammatory agents. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability under physiological conditions. Recent findings from in vitro assays suggest that 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride exhibits potent inhibitory activity against key enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with its target proteins. These studies reveal that the cyclopropane ring plays a critical role in stabilizing interactions through π-π stacking and hydrogen bonding. Such detailed mechanistic understanding is invaluable for guiding further optimization efforts aimed at improving efficacy and reducing off-target effects.
In terms of applications beyond pharmacology, imidazopyridines like this compound have also found utility in materials science due to their unique electronic properties. For instance, they can serve as building blocks for constructing advanced materials with tailored optoelectronic characteristics. Ongoing research is exploring their potential use in organic electronics and photovoltaic devices.
Looking ahead, the development of 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride into a clinically viable drug will depend on several factors, including its safety profile, pharmacokinetics, and scalability of production. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcoming these challenges and translating laboratory findings into real-world applications.
In conclusion, 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride represents a compelling example of how structural modifications can enhance the biological activity and therapeutic potential of imidazopyridines. As research continues to uncover new insights into its properties and mechanisms of action, this compound stands poised to make significant contributions to both medicinal chemistry and materials science.
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